Egfr-IN-26
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Overview
Description
Egfr-IN-26 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This compound is primarily used in cancer research due to its ability to inhibit the activity of EGFR, which is often overexpressed in various types of cancer, including non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-26 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-26 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated reagents and strong nucleophiles like sodium hydride are often employed.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Egfr-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Employed in cell-based assays to investigate the role of EGFR in cell signaling and proliferation.
Medicine: Utilized in preclinical studies to evaluate its efficacy in inhibiting cancer cell growth.
Industry: Applied in the development of new cancer therapies and diagnostic tools
Mechanism of Action
Egfr-IN-26 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration. The inhibition of these pathways leads to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Egfr-IN-26 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR tyrosine kinase, this compound is unique in its structure and binding affinity. It has shown higher selectivity and potency in inhibiting certain EGFR mutants compared to other inhibitors .
List of Similar Compounds
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with applications in lung and pancreatic cancers.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
This compound stands out due to its unique chemical structure and enhanced efficacy in targeting specific EGFR mutations, making it a valuable compound in cancer research and therapy development.
Properties
Molecular Formula |
C29H34N6O3 |
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Molecular Weight |
514.6 g/mol |
IUPAC Name |
N-[1-(2-hydroxy-2-methylpropyl)-5-(1-methylpiperidin-4-yl)benzimidazol-2-yl]-2-(4-methoxypyridin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C29H34N6O3/c1-29(2,37)18-35-25-6-5-20(19-9-13-34(3)14-10-19)15-24(25)32-28(35)33-27(36)21-7-12-31-23(16-21)22-17-30-11-8-26(22)38-4/h5-8,11-12,15-17,19,37H,9-10,13-14,18H2,1-4H3,(H,32,33,36) |
InChI Key |
CZLZIJCQAQKFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C2=C(C=C(C=C2)C3CCN(CC3)C)N=C1NC(=O)C4=CC(=NC=C4)C5=C(C=CN=C5)OC)O |
Origin of Product |
United States |
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